molecular formula C13H9F3INO B1386216 2-(3-Iodophenoxy)-5-trifluoromethyl-phenylamine CAS No. 1097101-30-8

2-(3-Iodophenoxy)-5-trifluoromethyl-phenylamine

Cat. No.: B1386216
CAS No.: 1097101-30-8
M. Wt: 379.12 g/mol
InChI Key: IWNHRUSVEJGMBA-UHFFFAOYSA-N
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Description

2-(3-Iodophenoxy)-5-trifluoromethyl-phenylamine is an organic compound that features both iodine and trifluoromethyl groups attached to a phenylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Iodophenoxy)-5-trifluoromethyl-phenylamine typically involves a nucleophilic substitution reaction. One common method involves the reaction of 3-iodophenol with 4,4’-dichlorodiphenyl sulfone in the presence of a base such as potassium carbonate in a solvent like toluene and N,N-dimethylacetamide . The reaction proceeds smoothly under these conditions, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of recyclable catalysts, such as palladium complexes, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(3-Iodophenoxy)-5-trifluoromethyl-phenylamine can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The phenylamine group can undergo oxidation to form corresponding nitroso or nitro compounds, while reduction can lead to the formation of amines.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and conditions often involve the use of bases and solvents like dimethyl sulfoxide.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylamines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-(3-Iodophenoxy)-5-trifluoromethyl-phenylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Iodophenoxy)-5-trifluoromethyl-phenylamine involves its interaction with specific molecular targets. The iodine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. These interactions can modulate biological pathways and lead to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Iodophenoxy)-5-trifluoromethyl-phenylamine is unique due to the presence of both iodine and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

2-(3-iodophenoxy)-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3INO/c14-13(15,16)8-4-5-12(11(18)6-8)19-10-3-1-2-9(17)7-10/h1-7H,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWNHRUSVEJGMBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)OC2=C(C=C(C=C2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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